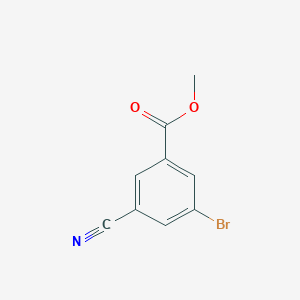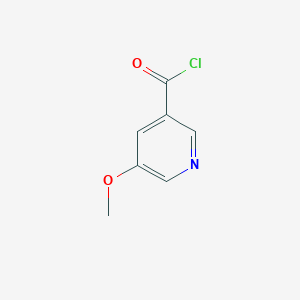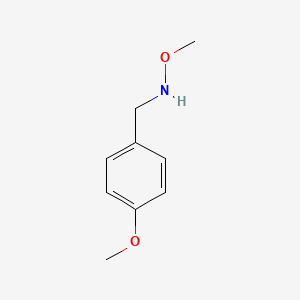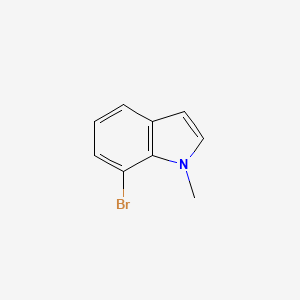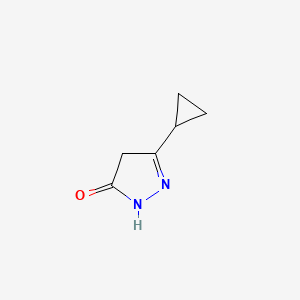
3-Cyclopropyl-4,5-dihydro-1H-pyrazol-5-one
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
- 3-Cyclopropyl-5-(4-substituted)-1-phenyl-4,5-dihydro-1H-pyrazoles have been synthesized and evaluated for biological activities. A convenient synthesis method in a biphasic system has been developed, highlighting the compound's potential in biological applications (Burde & Rahatgaonkar, 2019).
Ultrasonic Preparation and Reactivity
- The synthesis of 1H-pyrazole derivatives, including 3-Cyclopropyl-4,5-dihydro-1H-pyrazol-5-one, has been achieved using ultrasound-assisted preparation, demonstrating an efficient and novel method for producing these compounds (Guesmi & Hamadi, 2021).
Catalysis and Chemical Reactions
- These compounds are successfully employed in palladium-catalyzed direct arylations, showing potential in catalytic applications and synthesis of complex chemical structures without decomposing the cyclopropyl unit (Sidhom et al., 2018).
Synthesis in Various Solvents
- Synthesis of 5-Perfluorophenyl 4,5-dihydro-1H-pyrazoles, including variations with 3-Cyclopropyl, has been achieved in different solvents like water, highlighting water as an efficient and environmentally friendly method (Pang et al., 2007).
Photolysis and Chemical Transformations
- Photolysis of 3H-pyrazoles leads to the formation of cyclopropenyl alcohols, indicating the compound's reactivity and potential in producing novel chemical entities (Hamdi et al., 2005).
Structural Characterization and Analysis
- The structural characterization of pyrazoline compounds, which include 3-Cyclopropyl variants, has been extensively studied, providing insights into their molecular structure and intermolecular interactions (Delgado et al., 2020).
Propriétés
IUPAC Name |
3-cyclopropyl-1,4-dihydropyrazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c9-6-3-5(7-8-6)4-1-2-4/h4H,1-3H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQDORROJIYSBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NNC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-4,5-dihydro-1H-pyrazol-5-one | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

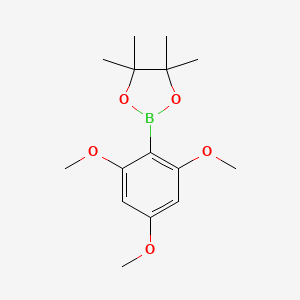

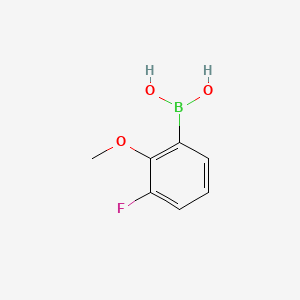

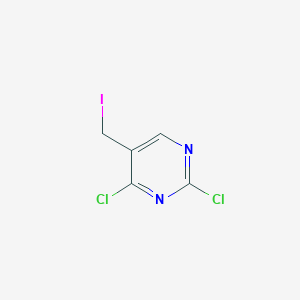
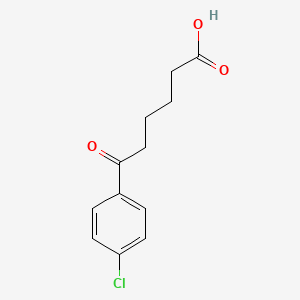
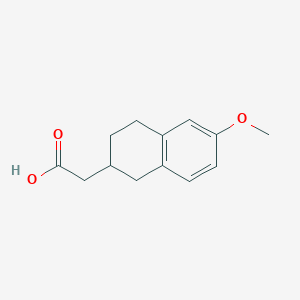
![6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde](/img/structure/B1358141.png)
